molecular formula C20H16BrNO4 B4318919 6-BROMO-8-METHOXY-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE

6-BROMO-8-METHOXY-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE

Cat. No.: B4318919
M. Wt: 414.2 g/mol
InChI Key: DBPMSUWHXDPZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-8-METHOXY-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the indole moiety in its structure further enhances its biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-8-METHOXY-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

6-BROMO-8-METHOXY-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BROMO-8-METHOXY-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as apoptosis, cell proliferation, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    6-bromo-8-methoxy-2H-chromen-2-one: Lacks the indole moiety, resulting in different biological activities.

    8-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one: Lacks the bromine atom, affecting its reactivity and interactions.

    6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one: Lacks the methoxy group, altering its chemical properties.

Uniqueness

The unique combination of the bromine atom, methoxy group, and indole moiety in 6-BROMO-8-METHOXY-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-bromo-8-methoxy-3-(2-methyl-2,3-dihydroindole-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO4/c1-11-7-12-5-3-4-6-16(12)22(11)19(23)15-9-13-8-14(21)10-17(25-2)18(13)26-20(15)24/h3-6,8-11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPMSUWHXDPZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-BROMO-8-METHOXY-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE
Reactant of Route 2
Reactant of Route 2
6-BROMO-8-METHOXY-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE
Reactant of Route 3
Reactant of Route 3
6-BROMO-8-METHOXY-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE
Reactant of Route 4
Reactant of Route 4
6-BROMO-8-METHOXY-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE
Reactant of Route 5
Reactant of Route 5
6-BROMO-8-METHOXY-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE
Reactant of Route 6
6-BROMO-8-METHOXY-3-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2H-CHROMEN-2-ONE

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